8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one
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Overview
Description
8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one is a complex organic compound that belongs to the class of indolizines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. The starting materials might include benzenesulfonyl chloride, 2-trifluoromethylaniline, and other intermediates. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzenesulfonyl-6-(2-chlorophenylamino)-2,3-dihydro-1H-indolizin-5-one
- 8-Benzenesulfonyl-6-(2-methylphenylamino)-2,3-dihydro-1H-indolizin-5-one
Uniqueness
8-Benzenesulfonyl-6-(2-trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
612065-28-8 |
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Molecular Formula |
C21H17F3N2O3S |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
8-(benzenesulfonyl)-6-[2-(trifluoromethyl)anilino]-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C21H17F3N2O3S/c22-21(23,24)15-9-4-5-10-16(15)25-17-13-19(18-11-6-12-26(18)20(17)27)30(28,29)14-7-2-1-3-8-14/h1-5,7-10,13,25H,6,11-12H2 |
InChI Key |
XWIQMUIPMXTCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C1)NC3=CC=CC=C3C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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